4-(2-Chlorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(2-Chlorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorophenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the oxazolidinone ring.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 2-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Phenyl-1,3-oxazolidin-2-one: Lacks the chlorine substituent, resulting in different chemical and biological properties.
4-(2-Bromophenyl)-1,3-oxazolidin-2-one: The bromine substituent can alter the compound’s reactivity and pharmacological profile.
4-(2-Fluorophenyl)-1,3-oxazolidin-2-one: The fluorine atom can influence the compound’s metabolic stability and bioavailability.
Uniqueness: 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSSXIVJLVPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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